molecular formula C14H18F3N5 B4523766 N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4523766
M. Wt: 313.32 g/mol
InChI Key: GURADDUBMRSQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring fused with a pyridazine ring, and a trifluoromethyl group attached to the triazole ring

Preparation Methods

The synthesis of N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a cyclooctylamine derivative with a trifluoromethyl-substituted triazole precursor. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), followed by heating to promote cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclooctyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5/c15-14(16,17)13-20-19-12-9-8-11(21-22(12)13)18-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURADDUBMRSQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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